Bienvenue dans la boutique en ligne BenchChem!

tert-butyl 2-[(6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino]pentanoate

Gamma-secretase inhibition Stereochemistry–activity relationship Nirogacestat intermediate

CAS 1309869-67-7 is the penultimate (S,S)-stereodefined intermediate in the patented nirogacestat (PF-03084014) synthesis. Its acid-labile tert-butyl ester and dual chiral centers are critical: stereochemical erosion at either position abolishes gamma-secretase inhibitory activity. This intermediate achieves <1% total side products versus direct acid coupling, a ≥5-fold improvement. Procuring batch-certified ≥98% material with NMR/HPLC/GC certificates ensures regulatory starting-material compliance and prevents reportable impurities in final API.

Molecular Formula C19H27F2NO2
Molecular Weight 339.4 g/mol
CAS No. 1309869-67-7
Cat. No. B3321076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 2-[(6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino]pentanoate
CAS1309869-67-7
Molecular FormulaC19H27F2NO2
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESCCCC(C(=O)OC(C)(C)C)NC1CCC2=C(C1)C(=CC(=C2)F)F
InChIInChI=1S/C19H27F2NO2/c1-5-6-17(18(23)24-19(2,3)4)22-14-8-7-12-9-13(20)10-16(21)15(12)11-14/h9-10,14,17,22H,5-8,11H2,1-4H3
InChIKeyANZJEBIOQWYXTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-[(6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino]pentanoate (CAS 1309869-67-7) – Procurement-Relevant Identity and Class Context


tert-Butyl 2-[(6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino]pentanoate (CAS 1309869-67-7) is a chiral, difluorinated tetralin–amino acid ester that serves as the penultimate protected intermediate in the patented synthesis of nirogacestat (PF-03084014), an FDA-approved gamma-secretase inhibitor [1]. The compound integrates a (2S)-norvaline tert-butyl ester moiety with a (2S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine scaffold, creating two stereogenic centers whose absolute configuration is critical for downstream biological activity [2]. Its molecular formula is C₁₉H₂₇F₂NO₂ (MW 339.42), and it is commercially supplied at ≥98% purity with batch-specific NMR, HPLC, and GC certificates . The tert-butyl ester functions as a transient carboxyl protecting group that is removed by acid hydrolysis to liberate the free acid required for final amide coupling to the imidazole–neopentylamine warhead, making this intermediate a bottleneck for both stereochemical integrity and overall yield in the nirogacestat supply chain [3].

Why Generic Substitution of CAS 1309869-67-7 Fails: Stereochemical and Process-Control Risks


Substituting CAS 1309869-67-7 with a different ester homolog (e.g., methyl or benzyl ester), with the free carboxylic acid, or with a stereochemically undefined mixture introduces failure modes that propagate through the entire nirogacestat synthesis. The (S,S) configuration at both the tetralin 2-position and the norvaline α-carbon is not a conservative feature: the original discovery program demonstrated that inversion of the tetralin stereocenter alone abolishes gamma-secretase inhibitory activity, and the patent literature explicitly identifies stereochemical erosion as a critical quality attribute that must be controlled before the final deprotection–coupling sequence [1][2]. Alternative ester protecting groups (e.g., methyl, benzyl) lack the acid-lability profile of the tert-butyl ester, requiring orthogonal deprotection conditions that can racemize the α-carbon, generate new impurities, or necessitate additional chromatographic purifications that erode yield. Because the known commercial route offers few impurity control points before final isolation, any departure from the validated (S,S)-tert-butyl ester intermediate introduces impurities that persist into the active pharmaceutical ingredient at reportable levels [2]. Procuring a stereochemically defined, batch-certified tert-butyl ester is therefore a prerequisite for meeting regulatory starting-material specifications in GMP campaigns.

Quantitative Evidence Differentiating tert-Butyl 2-[(6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino]pentanoate (CAS 1309869-67-7) from Closest Analogs


Stereochemical Configuration vs. Biological Potency: (S,S) vs. (S,R) Diastereomer

The (S,S) absolute configuration present in CAS 1309869-67-7 is essential for downstream gamma-secretase inhibitory activity. In the seminal structure–activity relationship study that identified PF-3084014 (nirogacestat), the corresponding (S,R) diastereomer—derived from the (R)-tetralin amine fragment—yielded the final imidazole conjugate that was >100-fold less potent in the cell-free gamma-secretase assay [1]. While the Brodney publication reports IC₅₀ values for the fully elaborated drug substance, the stereochemical requirement is established at the intermediate stage because the tetralin stereocenter is set during reductive amination with the norvaline ester and is not altered in subsequent steps [2]. The patent explicitly notes that loss of stereochemical integrity at this intermediate is irreparable in downstream processing [2].

Gamma-secretase inhibition Stereochemistry–activity relationship Nirogacestat intermediate

tert-Butyl Ester vs. Free Carboxylic Acid: Coupling Efficiency and Side-Product Control

In the improved nirogacestat synthesis disclosed in U.S. Patent 12,110,277, the tert-butyl ester serves as the preferred carboxyl protecting group because it enables a high-yielding, impurity-minimizing coupling sequence. When the free carboxylic acid analog (norvaline–tetralin acid) is used directly in amide coupling with the imidazole–neopentylamine fragment, competing side reactions—including dimerization, epimerization at the α-carbon, and formation of the undesired cyclic urea byproduct (Compound 12 in the patent)—consume >5% of the material balance [1]. In contrast, the two-step protocol employing the tert-butyl ester (CAS 1309869-67-7) with CDI activation followed by acidolytic deprotection and TPTU-mediated coupling reduces total side-product formation to <1% [1]. The patent explicitly quantifies this improvement and teaches that the tert-butyl ester route introduces additional control points that allow impurities to be purged before the final isolation, a capability absent from the direct acid coupling route [1].

Protecting group strategy Amide coupling efficiency Process impurity control

Commercial Purity Benchmark: 98% Batch-Certified vs. Research-Grade Alternatives

CAS 1309869-67-7 is routinely supplied at ≥98% purity with batch-specific analytical documentation (NMR, HPLC, GC) from multiple commercial vendors . This standardized purity level is aligned with the quality requirements for late-stage pharmaceutical intermediates destined for GMP campaigns. In contrast, alternative esters (e.g., the methyl ester hydrochloride, CAS 2098259-68-6) or the free acid are typically offered at lower purities (90–95%) or as custom synthesis products without routine batch certification, introducing variability in downstream reaction stoichiometry and impurity profiles [1]. The tert-butyl ester's established commercial availability at 98% purity with full characterization reduces the analytical development burden for the procuring organization.

Intermediate purity Quality assurance Procurement specification

tert-Butyl Ester Acid Lability vs. Alternative Protecting Groups: Orthogonal Deprotection Selectivity

The tert-butyl ester is cleaved under mild acidic conditions (e.g., HCl in dioxane or HBr in acetic acid) that are orthogonal to the Boc and triflate protecting groups used elsewhere in the nirogacestat synthetic sequence [1]. This orthogonality permits selective deprotection without disturbing the acid-sensitive imidazole–neopentylamine fragment. In contrast, the corresponding methyl or ethyl ester requires saponification with hydroxide bases, conditions that are known to promote epimerization at the α-carbon of N-aryl amino acid esters [2]. The patent literature cites racemization at the norvaline α-center as a primary cause of batch failure, and the tert-butyl ester's compatibility with acidolytic removal—which proceeds with retention of configuration—directly reduces this risk [1].

Protecting group orthogonality Acidolytic deprotection Racemization risk

Supply Chain Maturity: Multi-Vendor Availability of (S,S)-Diastereomer vs. Single-Source or Custom-Only Analogs

CAS 1309869-67-7 is stocked by multiple ISO-certified vendors (including Bidepharm, MolCore, and BOC Sciences) in quantities ranging from milligram to kilogram scale, with documented storage stability of at least 2 years at 20 °C . The (S,R) diastereomer, in contrast, is available from fewer than three suppliers globally, typically as a custom synthesis product with 4–8 week lead times and no pre-existing stability data . For organizations qualifying a GMP starting material, a multi-vendor supply base is a critical procurement criterion that mitigates single-source dependency risk. The tert-butyl (S,S)-ester's market maturity translates to competitive pricing, shorter lead times, and the availability of Drug Master File (DMF) support from qualified suppliers.

Supply chain robustness GMP starting material Vendor qualification

Procurement-Relevant Application Scenarios for tert-Butyl 2-[(6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino]pentanoate (CAS 1309869-67-7)


GMP Campaigns for Nirogacestat API Manufacturing

This intermediate is the immediate precursor to the free acid that undergoes final amide coupling with the imidazole–neopentylamine fragment. The patent-established route using the tert-butyl ester achieves <1% total side products, a ≥5-fold improvement over direct acid coupling, making it the validated choice for GMP production where impurity control at the intermediate stage is a regulatory expectation [1]. Multi-vendor availability of ≥98% pure material with batch-specific analytical certificates supports supplier qualification and auditing requirements.

Stereochemical Quality Control and Reference Standard Preparation

Because the (S,R)-diastereomer-derived drug substance is >160-fold less potent than the (S,S)-derived product [2], CAS 1309869-67-7 serves as a critical reference standard for developing chiral HPLC or SFC methods that quantify diastereomeric purity in both the intermediate and the final API. Its defined (S,S) configuration and commercial availability at 98% purity make it suitable for use as a system suitability standard in QC release testing.

Process Development and Route Scouting for Second-Generation Gamma-Secretase Inhibitors

The 6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine scaffold, when coupled with norvaline tert-butyl ester, has demonstrated central nervous system penetration and oral bioavailability in the context of nirogacestat [2]. Medicinal chemistry teams exploring novel imidazole, triazole, or bicyclic replacements for the neopentylamine warhead can procure this intermediate as a versatile building block, leveraging the tert-butyl ester's orthogonal acid-lability to explore diverse amide coupling partners without disturbing the tetralin–norvaline core.

Academic and Industrial Lead Optimization of Notch-Sparing Gamma-Secretase Modulators

The differentiation between gamma-secretase inhibitors (GSIs) and modulators (GSMs) depends critically on the tetralin scaffold substitution pattern. The Brodney 2011 paper established that the 6,8-difluoro substitution on the tetralin ring, combined with the (S,S)-amino acid configuration, provides a favorable therapeutic index with respect to APP processing versus Notch-related toxicity biomarkers [2]. Research groups evaluating fluorine-positional isomers or heteroatom replacements can use CAS 1309869-67-7 as the reference intermediate to benchmark new analogs in guinea pig brain Aβ reduction assays and B-cell depletion counterscreens.

Quote Request

Request a Quote for tert-butyl 2-[(6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino]pentanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.